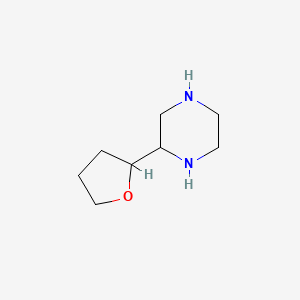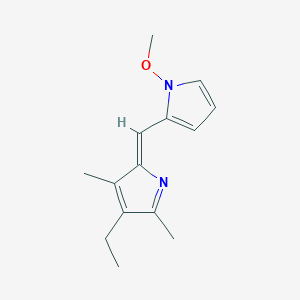
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole core, followed by the introduction of the ethyl and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where substituents on the pyrrole ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other pyrrole derivatives, 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole stands out due to its unique combination of ethyl and methyl substituents. Similar compounds include:
- 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole
- 2-((4-Methyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
- This compound
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(2Z)-4-ethyl-2-[(1-methoxypyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C14H18N2O/c1-5-13-10(2)14(15-11(13)3)9-12-7-6-8-16(12)17-4/h6-9H,5H2,1-4H3/b14-9- |
Clave InChI |
NGMGNNLXFWQMCZ-ZROIWOOFSA-N |
SMILES isomérico |
CCC1=C(/C(=C/C2=CC=CN2OC)/N=C1C)C |
SMILES canónico |
CCC1=C(C(=CC2=CC=CN2OC)N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
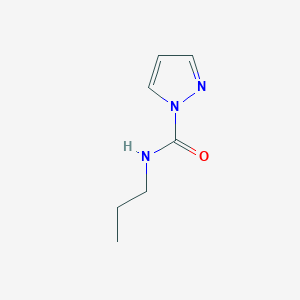
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
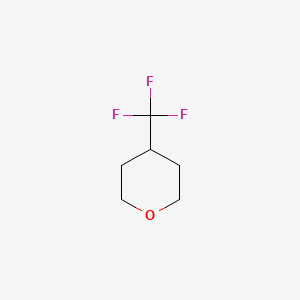

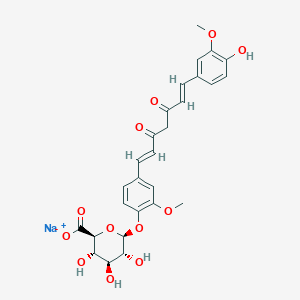
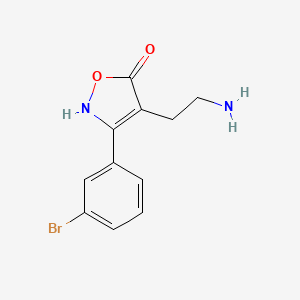
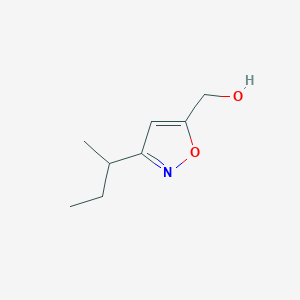
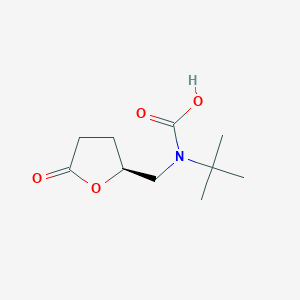
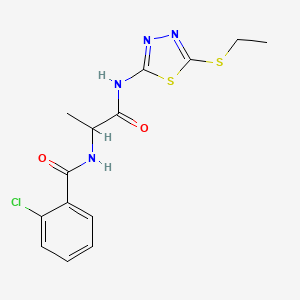
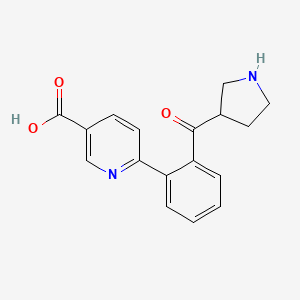
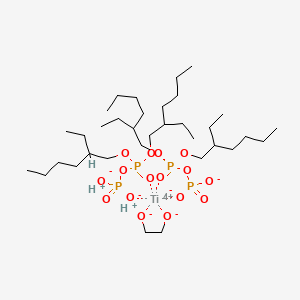
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
